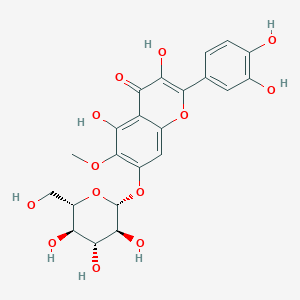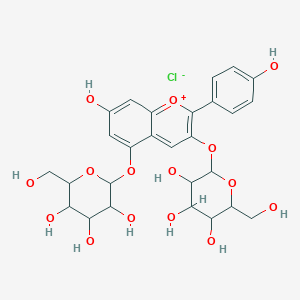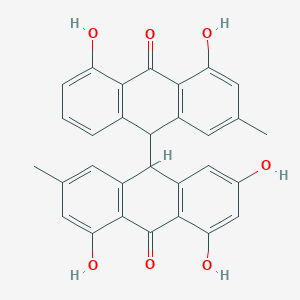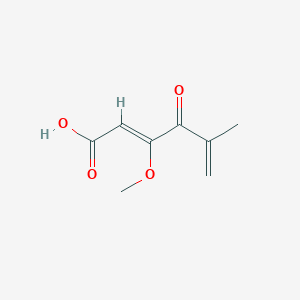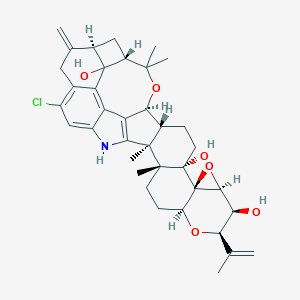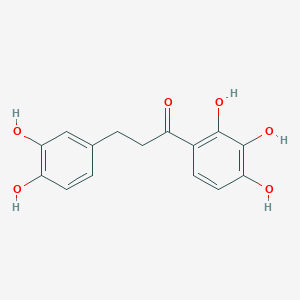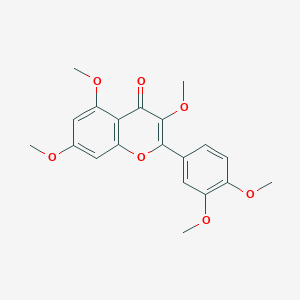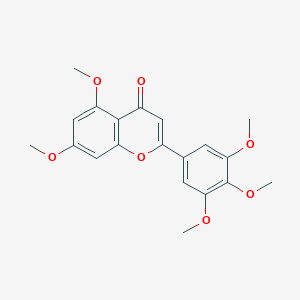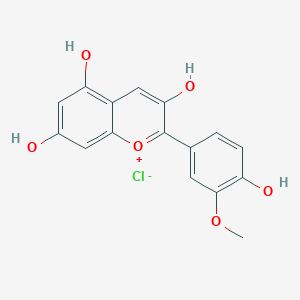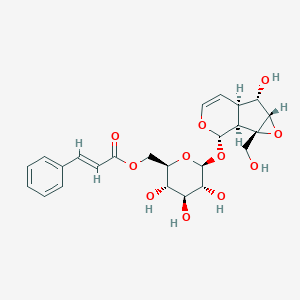
Picroside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is renowned for its hepatoprotective, anti-inflammatory, and antioxidant properties . It has been traditionally used in Ayurvedic medicine for treating liver disorders and other ailments.
Scientific Research Applications
Picroside I has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving oxidative stress and inflammation.
Medicine: Explored for its hepatoprotective effects, potential in treating liver diseases, and anti-inflammatory properties. It is also studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of herbal formulations and dietary supplements aimed at liver health and overall wellness
Mechanism of Action
Picroside I exerts its effects through several molecular mechanisms:
Hepatoprotection: It enhances the activity of antioxidant enzymes and reduces oxidative stress in liver cells.
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and downregulates the expression of inflammatory mediators such as pSTAT6 and GATA3.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of genes involved in the antioxidant response
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picroside I involves several steps, starting from the extraction of the compound from the roots of Picrorhiza kurroa. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity and bioactivity .
Chemical Reactions Analysis
Types of Reactions: Picroside I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions, particularly on the cinnamoyl moiety, can yield a variety of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
Comparison with Similar Compounds
Picroside I is often compared with other iridoid glycosides such as Picroside II and Catalpol:
Picroside II: Similar in structure but differs in the substitution pattern on the iridoid skeleton. It also exhibits hepatoprotective and anti-inflammatory properties but may have different potency and efficacy.
Catalpol: Found in various plants, including Rehmannia glutinosa, it shares similar biological activities but has a distinct chemical structure and different therapeutic applications.
This compound stands out due to its unique cinnamoyl moiety, which contributes to its specific biological activities and therapeutic potential .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Picroside I involves several steps, including the isolation of the starting material, glycoside aucubin, and the conversion of the glycoside to Picroside I.", "Starting Materials": [ "Glycoside aucubin", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl tert-butyl ether (MTBE)", "Acetic anhydride", "Pyridine", "Triethylamine", "Dimethylformamide (DMF)", "Sodium borohydride", "Methyl iodide", "Sodium carbonate", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Isolation of glycoside aucubin from plant source", "Conversion of glycoside aucubin to aglycone using methanol and hydrochloric acid", "Conversion of aglycone to Picroside I using sodium hydroxide and MTBE", "Acetylation of Picroside I using acetic anhydride and pyridine", "Reduction of acetylated Picroside I using sodium borohydride and DMF", "Methylation of reduced Picroside I using methyl iodide", "Formation of Picroside I sodium salt using sodium carbonate and water", "Extraction of Picroside I using chloroform and ethyl acetate" ] } | |
CAS RN |
27409-30-9 |
Molecular Formula |
C24H28O11 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1 |
InChI Key |
XZGPUOQGERGURE-XAJLVDHKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O |
Other CAS RN |
27409-30-9 |
Pictograms |
Irritant |
synonyms |
picroside I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






